Fenoterol Hydrobromide

Receptor Pharmacology Intrinsic Efficacy β2-Adrenoceptor Agonists

Fenoterol hydrobromide is a full β₂-adrenoceptor agonist delivering 18.3-fold intrinsic efficacy over basal—substantially exceeding the partial agonist salbutamol (12.6-fold). Its (R,R)-enantiomer exhibits >40-fold β₂/β₁-selectivity and biased Gs-over-Gi signaling, enabling precise pathway dissection. Essential as a full-agonist control in CRE-SPAP reporter gene assays and isolated smooth muscle preparations. For analytical chemists, its defined UV λmax at 275 nm (absorbance ~0.83) provides a pharmacopoeial benchmark for identity and purity testing. Not interchangeable with other SABAs on a weight-for-weight basis.

Molecular Formula C17H22BrNO4
Molecular Weight 384.3 g/mol
CAS No. 1944-12-3
Cat. No. B1672522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoterol Hydrobromide
CAS1944-12-3
SynonymsBerotec
Berotek
Fenoterol
Fenoterol Hydrobromide
Fenoterol Hydrochloride
Hydrochloride, Fenoterol
p Hydroxyphenyl orciprenaline
p Hydroxyphenylorciprenaline
p-Hydroxyphenyl-orciprenaline
p-Hydroxyphenylorciprenaline
Partusisten
Phenoterol
Th 1165a
Th-1165a
Th1165a
Molecular FormulaC17H22BrNO4
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
InChIInChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H
InChIKeySGZRQMALQBXAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>57.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fenoterol Hydrobromide CAS 1944-12-3: Core Pharmacological and Procurement Profile


Fenoterol hydrobromide is a short-acting β₂-adrenoceptor agonist (SABA) belonging to the resorcinol class of sympathomimetic bronchodilators [1]. It is a racemic mixture primarily composed of the pharmacologically active (R,R)- and (S,S)-enantiomers [2]. Unlike salbutamol (albuterol), which acts as a partial agonist, fenoterol is characterized as a full agonist at the β₂-adrenoceptor, demonstrating higher intrinsic activity in functional assays [3]. This property translates to a greater maximal relaxant effect in isolated tissue preparations [3]. The compound is typically supplied as the hydrobromide salt, a white crystalline powder soluble in water and alcohol, and is incorporated into various inhalation formulations [4].

Fenoterol Hydrobromide (CAS 1944-12-3) vs. Other SABAs: Why Simple Substitution is Inadequate


While fenoterol is often grouped with other short-acting β₂-agonists like salbutamol and terbutaline, pharmacological data reveals that it is not a 'me-too' compound and cannot be substituted on a simple weight-for-weight or puff-for-puff basis [1]. Key differences include its full agonist activity, which yields a higher intrinsic efficacy compared to the partial agonist salbutamol [2]. Furthermore, specific enantiomers of fenoterol demonstrate high β₂/β₁-selectivity ratios (>40), a property not uniformly present across all SABAs [3]. These molecular distinctions can translate into measurable differences in functional assays, including potency in certain tissue preparations and stereoisomer-dependent signaling bias [4]. Therefore, generic substitution based on drug class alone fails to account for these quantifiable differences in receptor pharmacology, which are critical for precise experimental design and interpretation.

Quantitative Differentiation of Fenoterol Hydrobromide (CAS 1944-12-3): A Procurement-Focused Evidence Guide


Superior Intrinsic Efficacy vs. Salbutamol in Human β₂-Adrenoceptor Assays

In a direct head-to-head comparison of short, long, and ultra-long-acting β₂-agonists, fenoterol demonstrated significantly higher intrinsic efficacy (expressed as fold over basal CRE-SPAP reporter gene activity) than salbutamol. This confirms its classification as a full agonist at the human β₂-adrenoceptor [1].

Receptor Pharmacology Intrinsic Efficacy β2-Adrenoceptor Agonists

Enantioselective β₂/β₁ Selectivity: (R,R)-Fenoterol vs. (R,R)-Derivatives

The stereochemistry of fenoterol is a critical determinant of its receptor selectivity profile. In a comparative study, (R,R)-fenoterol exhibited a β₂/β₁ selectivity ratio (Kiβ1-AR/Kiβ2-AR) greater than 40, which is substantially higher than that of its (R,R)-1-naphthyl derivative (ratio of 14) [1]. This demonstrates that not all fenoterol analogs are pharmacologically equivalent.

Stereochemistry Receptor Selectivity β2-Adrenoceptor

Fenoterol's Potency in Rat Urinary Bladder: Differential Effect of Pre-Contraction Agent

The choice of pre-contraction agent significantly impacts the observed potency of fenoterol in isolated tissue preparations. In rat urinary bladder, fenoterol's potency (pEC50) was approximately 1.5 log units greater when the tissue was pre-contracted with KCl compared to carbachol [1].

Smooth Muscle Pharmacology Ex Vivo Assays β2-Adrenoceptor Function

Functional β₂-Selectivity in Rat Urinary Bladder: Antagonist Shift Confirmation

The β₂-selectivity of fenoterol was functionally validated in rat urinary bladder tissue. The relaxation response to fenoterol was significantly right-shifted (reduced potency) by the selective β₂-antagonist ICI 118,551, while the selective β₃-antagonist L 748,337 had a minimal effect on fenoterol's potency [1].

Smooth Muscle Pharmacology Receptor Selectivity Antagonist Studies

Validated Application Scenarios for Fenoterol Hydrobromide (CAS 1944-12-3) Based on Comparative Evidence


As a Full Agonist Control in β₂-Adrenoceptor Functional Assays

In experiments designed to assess the intrinsic activity of novel β₂-adrenoceptor ligands, fenoterol serves as a superior full agonist control due to its quantifiably higher intrinsic efficacy (18.3-fold over basal) compared to the partial agonist salbutamol (12.6-fold over basal) in CRE-SPAP reporter gene assays [1]. This allows for a more accurate determination of the maximal possible response in a given cellular system.

As a Selective Pharmacological Tool in Ex Vivo Smooth Muscle Studies

Fenoterol is a validated pharmacological tool for selectively activating β₂-adrenoceptors in isolated smooth muscle preparations, such as the rat urinary bladder [2]. Its utility is supported by antagonist studies showing a ~34-fold rightward shift in its concentration-response curve by the β₂-antagonist ICI 118,551, with minimal effect from a β₃-antagonist [2]. For optimal potency, protocols should utilize KCl rather than muscarinic agonists for pre-contraction [2].

For Studies Investigating Stereoselective β₂-Adrenoceptor Signaling

The distinct pharmacological profiles of fenoterol stereoisomers make it a valuable tool for probing stereoselective receptor interactions. For instance, the (R,R)-enantiomer exhibits high β₂/β₁-selectivity (>40-fold) [3] and has been shown to selectively activate Gs protein signaling over Gi protein coupling in cardiomyocytes, a bias not observed with all β₂-agonists [4]. This allows researchers to dissect the contribution of specific signaling pathways to β₂-AR-mediated physiological responses.

As a Reference Standard in Inhalation Product Development and Quality Control

For formulation scientists and analytical chemists, the fenoterol hydrobromide reference standard is essential for method development and quality control, as per pharmacopoeial monographs [5]. Its defined chemical properties (e.g., UV absorption maximum at 275 nm with an absorbance of ~0.83) provide a benchmark for identity and purity testing [5]. Its established potency profile (200 µg fenoterol ≈ equipotent to 200 µg salbutamol) is critical for developing bioequivalent inhalation products [1].

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